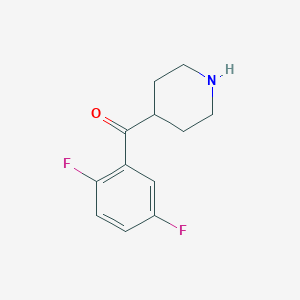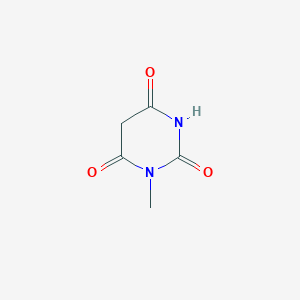
1-甲基嘧啶-2,4,6(1H,3H,5H)-三酮
描述
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine triones. Pyrimidine triones are heterocyclic compounds containing a pyrimidine ring which is a six-membered ring with nitrogen atoms at positions 1 and 3, and keto groups at positions 2, 4, and 6. The methyl group at position 1 indicates the presence of a CH3 substituent attached to the ring.
Synthesis Analysis
The synthesis of pyrimidine triones and their derivatives has been explored in various studies. For instance, the synthesis of 1,3,5-trioxane-2,4,6-trione, a cyclic trimer of carbon dioxide, involves a four-step process including chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis . Another study describes the condensation of 1,3-disubstituted pyrimidine triones with 3-formyl-4H-chromen-4-one, leading to the formation of new pyrimidine trione analogs . Additionally, the synthesis of 1,3-dimethyl-5-propionylpyrimidine trione was achieved and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of pyrimidine triones has been studied using different spectroscopic methods and theoretical calculations. For example, the crystal structure and density functional theory (DFT) studies of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione revealed that the compound exists in the enol tautomer rather than the keto form, which is stabilized by strong hydrogen bonding . Similarly, the structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was elucidated using spectroscopic techniques and confirmed by single-crystal X-ray diffraction and DFT .
Chemical Reactions Analysis
Pyrimidine triones undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, the reaction of alloxan with indole and furanes resulted in the synthesis of hydroxypyrimidine triones . Moreover, the functionalization of 6-hydrazino-1,3-dimethyluracils led to the synthesis of pyrazolopyrimidine diones and arylidenebarbituric acid derivatives . The synthesis of spiropyrimidine triones was also reported, which involved ring-closing metathesis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine triones are influenced by their molecular structure. The study of 1,3-dimethyl-5-propionylpyrimidine trione using DFT calculations provided insights into the frontier orbital energies and net atomic charges, which are important for understanding the reactivity of the compound . The antimicrobial activities of novel 5-substituted pyrimidin-2,4,6-triones were investigated, indicating the potential of these compounds in medicinal chemistry .
科学研究应用
杂环合成
1-甲基嘧啶-2,4,6(1H,3H,5H)-三酮已用于合成多种杂环化合物。例如,它用于一锅反应中,以产生杂环稳定五酮的非对映异构体混合物,它们是 1-甲基巴比妥的二聚体形式。这些反应涉及各种醛,并且受不同温度和条件的影响 (Jalilzadeh & Pesyan, 2011)。
衍生物合成
这种化学物质在合成含有硅、锗和锡等其他元素的衍生物中也很重要。例如,1,3-双(三甲基甲硅烷基)-和 1,3-双(三丁基锡基)-5,5-二乙基嘧啶-2,4,6(1H,3H,5H)-三酮已被合成并进一步反应以产生双酰化嘧啶衍生物 (Gordetsov 等,2005)。
有机催化
已经探索了 L-(+)-酒石酸作为涉及 1-甲基嘧啶-2,4,6(1H,3H,5H)-三酮的反应中的有机催化剂的作用。这些反应导致形成稳定的 5-芳基二甲基螺环化合物。有机催化剂有助于减少非对映异构体产物的数量,证明了该化学物质在有机催化反应中的多功能性 (Shahvirdi 等,2020)。
光催化
该化合物参与光催化研究。例如,已经研究了苯巴比妥在 TiO2 水溶液中的降解动力学和机理,其中 1-甲基嘧啶-2,4,6(1H,3H,5H)-三酮在理解降解途径和中间产物方面发挥了作用 (Cao 等,2013)。
光伏应用
最近的研究还研究了其在光伏中的潜在应用。已经对染料敏化太阳能电池的受体基团进行了理论研究,其中 1-甲基嘧啶-2,4,6(1H,3H,5H)-三酮的衍生物由于其吸附能力和与 TiO2 表面的相互作用而显示出前景 (Gao 等,2020)。
抗菌和抗真菌活性
此外,该化合物参与合成具有潜在抗菌和抗真菌活性的分子多样性化合物库。研究探索了它在合成四取代烯烃中的用途,并测试了它们对各种细菌和真菌菌株的有效性 (Al-Sheikh 等,2020)。
未来方向
属性
IUPAC Name |
1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGMHIZEAHUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180348 | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
2565-47-1 | |
| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2565-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

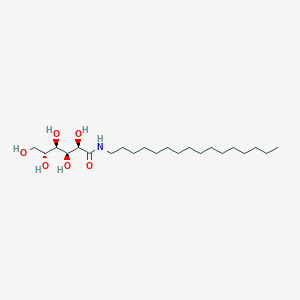
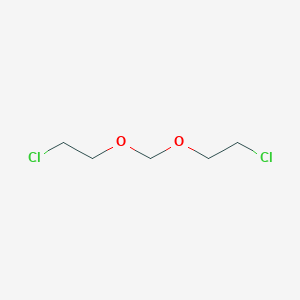
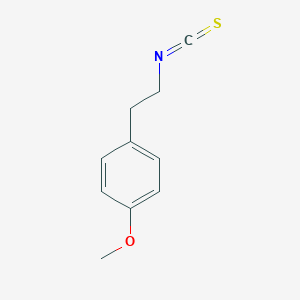
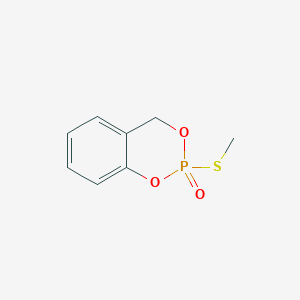
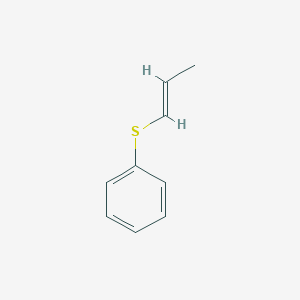
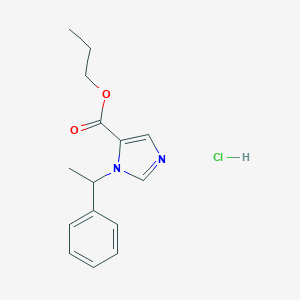
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
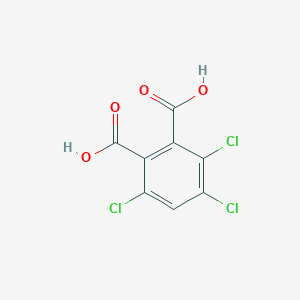
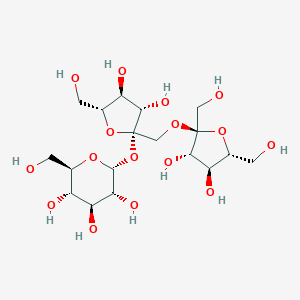
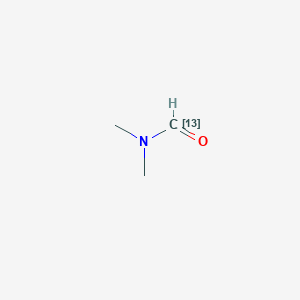
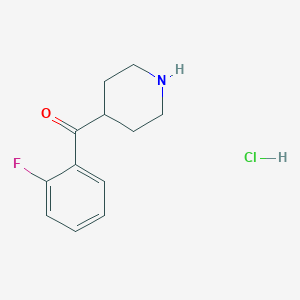
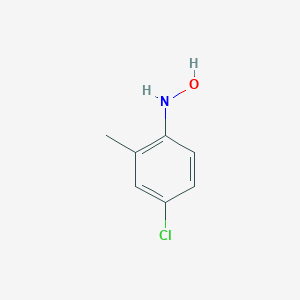
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
